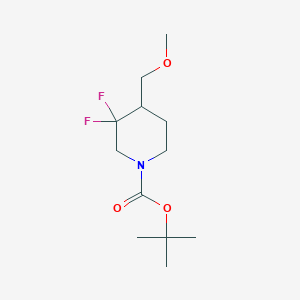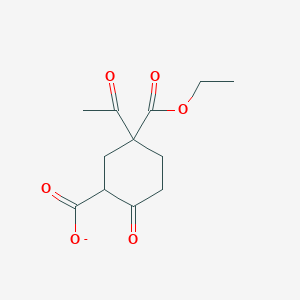
1,3-Cyclohexanedicarboxylic acid, 1-acetyl-4-oxo-, 1-ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Cyclohexanedicarboxylic acid, 1-acetyl-4-oxo-, 1-ethyl ester is a complex organic compound with a unique structure that includes a cyclohexane ring, carboxylic acid groups, and an acetyl-oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclohexanedicarboxylic acid, 1-acetyl-4-oxo-, 1-ethyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 1,3-Cyclohexanedicarboxylic acid with ethanol in the presence of a strong acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Cyclohexanedicarboxylic acid, 1-acetyl-4-oxo-, 1-ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1,3-Cyclohexanedicarboxylic acid, 1-acetyl-4-oxo-, 1-ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other materials.
Mechanism of Action
The mechanism by which 1,3-Cyclohexanedicarboxylic acid, 1-acetyl-4-oxo-, 1-ethyl ester exerts its effects involves interactions with specific molecular targets. The acetyl-oxo group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Pathways involved may include enzymatic catalysis and receptor binding.
Comparison with Similar Compounds
Similar Compounds
1,3-Cyclohexanedicarboxylic acid: Lacks the acetyl-oxo and ethyl ester groups.
1,4-Cyclohexanedicarboxylic acid: Different position of carboxylic acid groups.
Cyclohexanecarboxylic acid, 3-acetyl-4-oxo-, ethyl ester: Similar structure but different substitution pattern.
Uniqueness
1,3-Cyclohexanedicarboxylic acid, 1-acetyl-4-oxo-, 1-ethyl ester is unique due to the presence of both acetyl-oxo and ethyl ester groups, which confer distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C12H15O6- |
|---|---|
Molecular Weight |
255.24 g/mol |
IUPAC Name |
5-acetyl-5-ethoxycarbonyl-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H16O6/c1-3-18-11(17)12(7(2)13)5-4-9(14)8(6-12)10(15)16/h8H,3-6H2,1-2H3,(H,15,16)/p-1 |
InChI Key |
VZDPUBOWVLWZIW-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C1(CCC(=O)C(C1)C(=O)[O-])C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


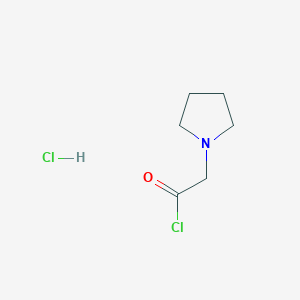
![1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-phenylurea](/img/structure/B14802758.png)
![4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B14802764.png)

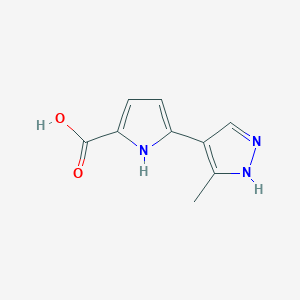
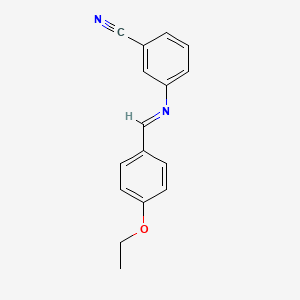
![calcium bis{7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate}](/img/structure/B14802780.png)
![N'-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]cyclohexanecarbohydrazide](/img/structure/B14802788.png)
![3-{[(E)-(3-chlorophenyl)methylidene]amino}benzamide](/img/structure/B14802794.png)
![9H-pyrido[2,3-b]indol-1-ium](/img/structure/B14802801.png)
![2-[4-[[4-[[4-[[4-(2-Carboxypropan-2-yloxy)-2-chlorophenyl]carbamoylamino]phenyl]methyl]phenyl]carbamoylamino]-3-chlorophenoxy]-2-methylpropanoic acid](/img/structure/B14802802.png)
![(1Z,6R,11R,13R,14S,15S,16R,19Z,23R,27R)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B14802810.png)
![(9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B14802811.png)
